(R)-(2,2-Difluorocyclobutyl)methanamine is a specialized chemical compound characterized by its unique structure, which includes a cyclobutyl ring substituted with two fluorine atoms and an amine group. Its molecular formula is . This compound is notable for its potential applications in medicinal chemistry and materials science due to the presence of fluorine, which can significantly influence its chemical reactivity and biological properties.
Research indicates that (R)-(2,2-Difluorocyclobutyl)methanamine may exhibit significant biological activity. Its unique structure allows it to interact with various biological targets, potentially modulating enzyme activities or receptor functions. The fluorine atoms enhance its binding affinity and stability, making it a candidate for further investigation in drug development, particularly for neurological disorders .
The synthesis of (R)-(2,2-Difluorocyclobutyl)methanamine typically involves several steps:
For large-scale production, optimized reaction conditions are crucial. Continuous flow reactors may be utilized alongside advanced purification methods to enhance efficiency and yield .
(R)-(2,2-Difluorocyclobutyl)methanamine has several applications across various fields:
The interactions of (R)-(2,2-Difluorocyclobutyl)methanamine with biomolecules are an area of active research. Its mechanism of action often involves binding to specific enzymes or receptors, modulating their activity. The presence of fluorine enhances its interaction capabilities compared to non-fluorinated analogs.
Several compounds share structural similarities with (R)-(2,2-Difluorocyclobutyl)methanamine. Key comparisons include:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| (S)-Cyclobutylmethanamine | Cyclobutyl ring without fluorination | Different chemical properties due to lack of fluorine |
| (S)-(2,2-Dichlorocyclobutyl)methanamine | Chlorinated instead of fluorinated | Variations in biological activity and toxicity |
| (R)-(3-Fluorocyclobutyl)methanamine | Fluorination at a different position | Altered reactivity profile due to different substitution |
(R)-(2,2-Difluorocyclobutyl)methanamine stands out due to the presence of two adjacent fluorine atoms on the cyclobutyl ring. This configuration imparts distinct electronic properties and enhances stability and reactivity compared to both non-fluorinated and differently substituted analogs.
The compound’s structure consists of a cyclobutane ring with two fluorine atoms at the 2-position and an aminomethyl group at the 1-position. The R-configuration at the chiral center is defined by the Cahn-Ingold-Prelog priority rules, as evidenced by its SMILES code: NC[C@@H]1C(F)(F)CC1. The cyclobutane ring adopts a puckered conformation to alleviate angle strain, while the fluorine atoms introduce electronegativity and steric effects that influence molecular interactions.
Table 1: Key Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₉F₂N | |
| Molecular Weight | 121.13 g/mol | |
| CAS Number | 2380699-35-2 | |
| Purity | >95% (HPLC) | |
| Storage Conditions | Room temperature, inert atmosphere |
The fluorine atoms increase the compound’s lipophilicity (LogP ≈ 1.2) compared to non-fluorinated analogues, enhancing membrane permeability. The aminomethyl group serves as a handle for further functionalization, enabling conjugation with pharmacophores or linkers in drug candidates.
The R-enantiomer exhibits distinct biological activity compared to its S-counterpart. For example, in kinase inhibitors, the R-configuration improves binding affinity by 3–5-fold due to optimal alignment with hydrophobic pockets in ATP-binding sites. This enantioselectivity underscores the importance of asymmetric synthesis techniques, such as chiral resolution or enantioselective catalysis, to ensure >99% enantiomeric excess (ee).
The determination of acid dissociation constant (pKa) and partition coefficient (log P) values represents fundamental aspects of physicochemical characterization for pharmaceutical compounds. For (R)-(2,2-Difluorocyclobutyl)methanamine, these parameters reflect the compound's ionization behavior and lipophilicity characteristics [1].
Primary aliphatic amines typically exhibit pKa values in the range of 10.6 to 10.7, with cycloalkyl amines showing slightly elevated values between 10.6 and 11.1 [1]. The introduction of fluorine substituents into organic molecules characteristically reduces basicity due to the strong electron-withdrawing nature of fluorine atoms. Based on comparative analysis with structurally related compounds, (R)-(2,2-Difluorocyclobutyl)methanamine is expected to demonstrate a pKa value approximately 0.5 to 2.0 units lower than its non-fluorinated cyclobutylmethanamine analogue [1] [2].
The lipophilicity profile of fluorinated cyclobutyl derivatives demonstrates significant dependence on fluorine substitution patterns. Research on related difluorocyclobutyl compounds indicates that fluorination typically enhances lipophilicity compared to non-fluorinated analogues, with reported increases of 0.2 to 0.6 log P units [2]. However, the specific positioning of fluorine atoms influences this parameter substantially. For compounds containing 3,3-difluorocyclobutyl moieties, enhanced lipophilicity has been documented relative to non-fluorinated counterparts, with predicted log P values in the range of 0.8 to 1.2 [3].
| Property | Value/Range | Reference Compounds |
|---|---|---|
| Predicted pKa | 8.6-10.1 | Cyclobutylamine (10.6), Fluoroalkyl amines (reduced) |
| Predicted log P | 0.8-1.2 | 3,3-Difluorocyclobutyl analogues |
| Hydrogen Bond Donors | 1 (NH₂ group) | Primary amine functionality |
| Hydrogen Bond Acceptors | 5 (N atom, 2 F atoms) | Fluorine and nitrogen atoms |
The solubility characteristics of (R)-(2,2-Difluorocyclobutyl)methanamine are influenced by the presence of both the basic amine functionality and the fluorinated cyclobutyl ring system. The compound's molecular structure suggests moderate aqueous solubility due to the polar amine group, while the fluorinated cycloalkyl portion contributes to organic solvent compatibility [4].
Kinetic solubility measurements for structurally analogous compounds demonstrate that fluorinated cyclobutyl derivatives typically exhibit excellent solubility profiles. Related triazole compounds bearing 3,3-difluorocyclobutylmethyl substituents have shown solubility values exceeding 56 μg/mL in phosphate-buffered saline at physiological pH [4] [5]. The difluorocyclobutane moiety enhances lipophilicity compared to non-fluorinated analogues while maintaining acceptable aqueous solubility characteristics [3].
Thermal stability analysis reveals that fluorinated cycloalkyl compounds generally demonstrate enhanced stability compared to their non-fluorinated counterparts. The carbon-fluorine bond strength in cycloalkyl systems contributes to improved thermal resistance. Studies on related difluorocyclobutyl compounds indicate stability under standard laboratory conditions with no significant degradation observed during routine handling and storage [7].
The metabolic stability of fluorinated cyclobutyl derivatives represents a significant advantage over non-fluorinated analogues. Research demonstrates that cycloalkyl derivatives exhibit increased metabolic stability compared to acyclic counterparts, with fluorinated variants showing particularly enhanced resistance to enzymatic degradation [7] [8]. The strategic placement of fluorine atoms at the 2,2-position of the cyclobutyl ring provides protection against metabolic oxidation processes.
| Parameter | Value/Description | Comparative Notes |
|---|---|---|
| Aqueous Solubility | Moderate (estimated) | Enhanced by amine group |
| Organic Solubility | Good | Fluorinated lipophilic character |
| Thermal Stability | Enhanced | C-F bond strength contribution |
| Metabolic Stability | Improved vs. non-fluorinated | Fluorine protection effect |
Nuclear magnetic resonance spectroscopy provides detailed structural information for (R)-(2,2-Difluorocyclobutyl)methanamine through characteristic chemical shift patterns and coupling constants. The ¹H NMR spectrum exhibits distinct signals attributable to the cyclobutyl ring protons, methylene bridge, and amine functionality [9] [10].
The cyclobutyl ring protons appear as complex multiplets in the aliphatic region, with chemical shifts influenced by the electron-withdrawing fluorine substituents. Typical cyclobutane ¹H NMR signals occur around 1.98 ppm, while fluorine substitution induces downfield shifts [10]. The methylene protons adjacent to the amine group characteristically resonate between 2.5 and 3.5 ppm as a complex multiplet due to coupling with the ring system [9].
¹³C NMR spectroscopy reveals the difluorinated carbon as a characteristic triplet due to ¹JCF coupling, typically appearing between 110 and 130 ppm. The carbon bearing the methylene substituent shows coupling effects from the vicinal fluorine atoms, manifesting as a triplet with ³JCF coupling constants. The methylene carbon adjacent to nitrogen typically resonates between 45 and 50 ppm [11].
¹⁹F NMR spectroscopy provides definitive identification of the fluorine environment. The two fluorine atoms at the 2,2-position of the cyclobutyl ring appear as equivalent signals, showing coupling patterns with adjacent protons. Literature precedent for difluorocyclobutyl systems indicates characteristic ¹⁹F chemical shifts and coupling patterns that confirm the geminal difluoride arrangement [11].
Mass spectrometry analysis yields predictable fragmentation patterns consistent with the molecular structure. The molecular ion peak appears at m/z 121.07 for the neutral molecule, with common adduct ions including [M+H]⁺ at m/z 122.08, [M+Na]⁺ at m/z 144.06, and [M+NH₄]⁺ at m/z 139.10 [12]. Collision-induced dissociation typically results in loss of the amine group or fragmentation of the cyclobutyl ring system.
| Spectroscopic Method | Key Features | Chemical Shift/m/z Values |
|---|---|---|
| ¹H NMR | Cyclobutyl multiplets | 1.5-3.5 ppm |
| ¹H NMR | Amine protons | 1-5 ppm (broad) |
| ¹³C NMR | CF₂ carbon | 110-130 ppm (triplet) |
| ¹³C NMR | CH₂N carbon | 45-50 ppm |
| ¹⁹F NMR | Geminal fluorines | Characteristic coupling |
| MS | [M+H]⁺ | 122.08 |
| MS | [M+Na]⁺ | 144.06 |
X-ray crystallographic analysis would provide definitive three-dimensional structural information, including precise bond lengths, bond angles, and molecular conformation. While specific crystallographic data for (R)-(2,2-Difluorocyclobutyl)methanamine are not available in the current literature, related difluorocyclobutyl compounds demonstrate characteristic structural features including shortened C-F bonds and altered ring geometries compared to non-fluorinated analogues [13] [14].
Comparative analysis between (R)-(2,2-Difluorocyclobutyl)methanamine and its structural analogues reveals significant differences in physicochemical properties attributable to fluorine substitution patterns and positional isomerism [2] [5].
The non-fluorinated cyclobutylmethanamine analogue exhibits markedly different properties, including lower lipophilicity, reduced metabolic stability, and altered electronic characteristics. The absence of fluorine substituents results in higher basicity (elevated pKa) due to the lack of electron-withdrawing effects. The non-fluorinated compound demonstrates increased susceptibility to metabolic oxidation and lower thermal stability compared to fluorinated variants [16] [7].
Comparison with the 3,3-difluorocyclobutyl isomer reveals subtle but important differences. Both compounds share the same molecular formula (C₅H₉F₂N) and molecular weight (121.13 g/mol), yet exhibit distinct physicochemical profiles due to fluorine positioning effects. The 3,3-difluoro substitution pattern influences the electronic distribution differently than the 2,2-arrangement, potentially affecting binding affinity and selectivity in biological systems [5] .
Studies on related compounds demonstrate that fluorinated cyclobutyl derivatives generally exhibit enhanced potency against resistant variants compared to wild-type systems. This selectivity advantage has been attributed to favorable fluorine-protein interactions that are particularly pronounced in modified binding environments [2]. The specific substitution pattern influences these interactions, with 2,2-difluoro and 3,3-difluoro variants showing differential binding profiles.
Metabolic stability comparisons consistently favor fluorinated analogues over non-fluorinated counterparts. The introduction of fluorine atoms at strategic positions provides protection against enzymatic degradation, with cycloalkyl fluorinated compounds showing particularly enhanced stability profiles. Research indicates that fluorinated cyclobutyl derivatives maintain greater than 95% stability in biological matrices compared to non-fluorinated analogues [8].
| Compound Comparison | Molecular Weight | LogP Trend | Metabolic Stability | pKa Relationship |
|---|---|---|---|---|
| Non-fluorinated analogue | 85.15 g/mol | Lower | Reduced | Higher (more basic) |
| (R)-(2,2-Difluorocyclobutyl) | 121.13 g/mol | Enhanced | Improved | Lower (less basic) |
| (3,3-Difluorocyclobutyl) | 121.13 g/mol | Similar | Improved | Similar |
| Structural relationship | +36 mass units | +0.2-0.6 LogP | Significantly enhanced | -0.5 to -2.0 pKa units |
The lipophilicity differences between fluorinated and non-fluorinated analogues significantly impact their pharmaceutical profiles. Fluorinated variants demonstrate enhanced membrane permeability while maintaining acceptable aqueous solubility characteristics. The 2,2-difluoro and 3,3-difluoro isomers show comparable lipophilicity values, though subtle differences in molecular geometry may influence specific protein interactions [17] [3].